molecular formula C22H16N4O2 B5158310 N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide

N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B5158310
M. Wt: 368.4 g/mol
InChI Key: ZDJFXFIHZCIJIS-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes a benzofuran moiety linked to a benzotriazole ring, imparts it with distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate. This can be achieved by reacting o-phenylenediamine with nitrous acid to form the benzotriazole ring.

    Introduction of the 4-Methylphenyl Group: The benzotriazole intermediate is then reacted with 4-methylphenyl isocyanate under controlled conditions to introduce the 4-methylphenyl group.

    Formation of Benzofuran Carboxamide: The final step involves the coupling of the benzotriazole derivative with 1-benzofuran-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzotriazole ring, potentially converting it into a more saturated triazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and photostabilizers.

    Industrial Chemistry: It is used as a stabilizer in polymers and coatings, protecting materials from UV degradation.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For instance, it could inhibit microbial growth by targeting bacterial cell wall synthesis or disrupt cancer cell proliferation by interfering with signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-naphthamide: Similar in structure but with a naphthamide moiety instead of benzofuran.

    N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzothiazole-2-carboxamide: Contains a benzothiazole ring, offering different electronic properties.

Uniqueness

N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide is unique due to its combination of benzotriazole and benzofuran rings, which imparts distinct chemical reactivity and biological activity. This dual-ring system enhances its stability and versatility, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-methylphenyl)benzotriazol-5-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2/c1-14-6-9-17(10-7-14)26-24-18-11-8-16(13-19(18)25-26)23-22(27)21-12-15-4-2-3-5-20(15)28-21/h2-13H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJFXFIHZCIJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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